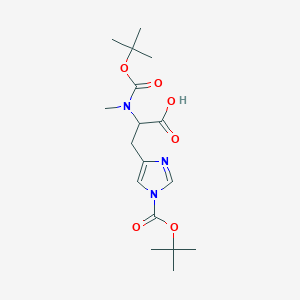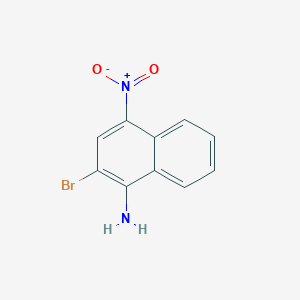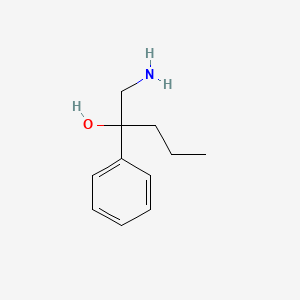
(4-Butyrylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyrylphenyl boronic acid is a boronic acid derivative with the linear formula CH3(CH2)3C6H4B(OH)2 . It is used as a reactant for Suzuki-Miyaura cross-couplings, NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and Palladium-catalyzed oxidative Heck-type reactions .
Synthesis Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular formula of 4-Butyrylphenyl boronic acid is C10H15BO2 . The InChI representation is InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as 4-Butyrylphenyl boronic acid, have been found to react with diols in aqueous solution . The reactivity of boronic acids towards catechols in aqueous solution is a key interaction that allows their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis
4-Butyrylphenyl boronic acid has a molecular weight of 178.04 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 4 .Scientific Research Applications
Sensing Applications
Boronic acids, including (4-Butyrylphenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection and analysis .
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . They can be used to modify proteins in a specific manner, which can be useful in various research and therapeutic applications .
Separation Technologies
Boronic acids are also used in separation technologies . They can interact with certain molecules to enable their separation from a mixture, which can be particularly useful in the purification of biomolecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with certain biological molecules can be harnessed to develop new drugs and therapies .
Biosensors
Boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This unique property makes them useful in the development of biosensors for detecting biologically related substances .
Synthetic Reactions
(4-Butyrylphenyl)boronic acid is used as a reactant in various synthetic reactions . For example, it is used in Suzuki-Miyaura cross-couplings, NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and Palladium-catalyzed oxidative Heck-type reactions .
Mechanism of Action
Target of Action
The primary target of (4-Butyrylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-Butyrylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Butyrylphenyl)boronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids are generally considered to be stable and environmentally benign . They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of (4-Butyrylphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of (4-Butyrylphenyl)boronic acid is influenced by various environmental factors. For instance, the reaction conditions for the Suzuki–Miyaura cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, boronic acids are generally considered to be environmentally benign .
Safety and Hazards
4-Butyrylphenyl boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
(4-butanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYWRXHZSLSNLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629665 |
Source


|
| Record name | (4-Butanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186498-24-8 |
Source


|
| Record name | (4-Butanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)





